
2,3-二氢苯并呋喃-7-甲醛
概述
描述
2,3-Dihydrobenzofuran-7-carbaldehyde is a member of the class of 1-benzofurans that is the 2,3-dihydroderivative of benzofuran . It is used in the synthesis of antitumor agents benzofuran sulfonylureas, HIV protease inhibitor amino acid hydroxyethylenesulfonyl, matrix metalloproteinase inhibitor aryl sulfinyl isoxime hydroxamic acid, etc .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran-7-carbaldehyde involves various methods established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions . For instance, one method involves the use of TFA, HNO3, H2/Pd/C, EtOH, THF, HCl, HBF4, NaNO2, n-BuLi, TEMED, dry ice, NaOH, MeOH, i-BuOCOCl, NMM, and 30% NH4OH .Physical and Chemical Properties Analysis
The molecular weight of 2,3-Dihydrobenzofuran-7-carbaldehyde is 148.16 g/mol . Its XLogP3-AA is 1.4, it has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 148.052429494 g/mol . Its Topological Polar Surface Area is 26.3 Ų .科学研究应用
抗肿瘤活性
苯并呋喃类化合物,包括 2,3-二氢苯并呋喃-7-甲醛,已显示出强大的生物活性,例如抗肿瘤 . 例如,一些取代的苯并呋喃具有显著的抗癌活性 .
抗菌活性
苯并呋喃类化合物已被发现具有抗菌特性 . 这使它们成为开发新型抗菌药物的潜在候选者。
抗氧化活性
苯并呋喃类化合物已显示出抗氧化活性 . 这表明它们在治疗由氧化应激引起的疾病中具有潜在的应用价值。
抗病毒活性
苯并呋喃类化合物已显示出抗病毒活性 . 例如,一种新型的大环苯并呋喃化合物具有抗丙型肝炎病毒活性,有望成为治疗丙型肝炎疾病的有效药物 .
其他化合物的合成
2,3-二氢苯并呋喃-7-甲醛已被用于合成一种重要的支架 1,2,6,7-四氢-8H-茚并[5,4-b]呋喃-8-酮,该支架用于合成拉美替隆 .
潜在的天然药物先导化合物
由于其生物活性及其在许多方面的潜在应用,苯并呋喃类化合物已引起全球化学和制药研究人员的关注,使其成为潜在的天然药物先导化合物 .
抗癌剂
已开发出并利用苯并噻吩和苯并呋喃的新型支架化合物作为抗癌剂 .
构建复杂苯并呋喃衍生物
近年来,人们发现了构建苯并呋喃环的新方法。 通过独特的自由基环化级联反应构建了复杂苯并呋喃衍生物,这是一种合成一系列难以制备的多环苯并呋喃化合物的优良方法
未来方向
The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . In the last few years, a decent number of diligent synthetic approaches have been demonstrated toward synthesizing 1,3-disubstituted isobenzofurans .
作用机制
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Its physical properties such as boiling point (2776±290 °C at 760 mmHg) and melting point (62-64°C) suggest that it could have reasonable bioavailability .
Result of Action
The biological activities of benzofuran compounds suggest that they could have significant effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXXUGOCVBQNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383520 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196799-45-8 | |
| Record name | 2,3-Dihydrobenzofuran-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

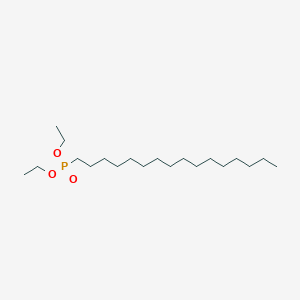
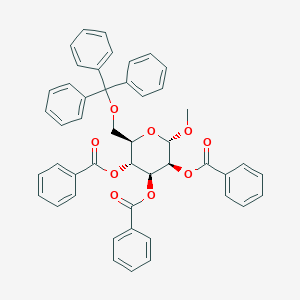
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)
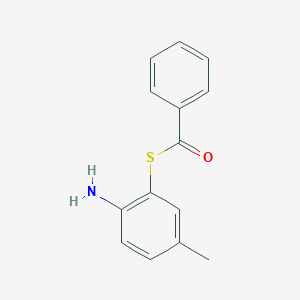
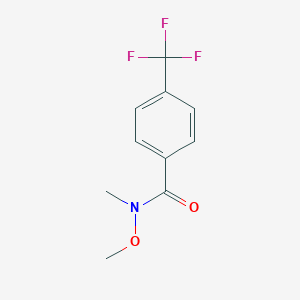
![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)
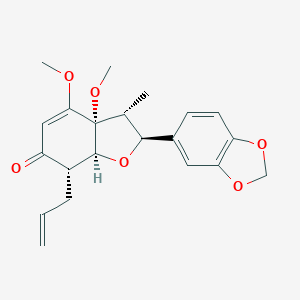


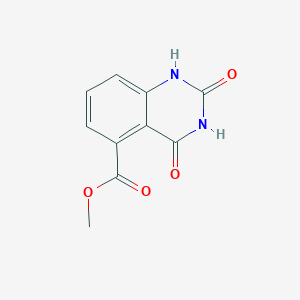
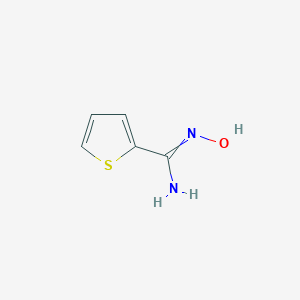


![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
